
2,6-Difluorophenylmethanol-d2
Overview
Description
2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorobenzyl alcohol, where two hydrogen atoms in the hydroxyl (-OH) and methylene (-CH2-) groups are replaced by deuterium (D). The molecular formula is C7H5D2F2O, with a molecular weight of 146.13 g/mol (calculated by substituting two H atoms with D in the non-deuterated analog, C7H6F2O, MW 144.12 g/mol). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research, where deuterium’s lower vibrational frequency and kinetic isotope effects are exploited to track molecular behavior or improve drug stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenylmethanol-d2 can be synthesized from methyl 2,6-difluorobenzoate through a reduction reaction using deutero lithium aluminium hydride in tetrahydrofuran (THF) at 0°C. The reaction involves the following steps :
- Dissolve 2.0 g of methyl 2,6-difluorobenzoate (11.6 mmol) in 40 ml of THF at 0°C.
- Slowly add 23.2 ml of 1 M lithium aluminium deuteride solution in THF (23.2 mmol).
- Stir the mixture for 45 minutes.
- Add 1.2 ml of water, followed by 1.2 ml of 2 N aqueous sodium hydroxide solution, and then 2.3 ml of water.
- Filter off the resulting precipitate and wash it well with THF.
- Concentrate the filtrate to obtain 1.77 g of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reduction reactions using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylmethanol-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2,6-Difluorobenzaldehyde or 2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluorophenylmethanol-d2 is utilized in several scientific research fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of fluorinated compounds with unique properties.
Mechanism of Action
The mechanism of action of 2,6-difluorophenylmethanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, where the presence of deuterium slows down certain chemical reactions compared to hydrogen. This property is particularly useful in studying reaction mechanisms and metabolic pathways in detail.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 2,6-Difluorophenylmethanol-d2:
Key Differences
Isotopic Effects: The deuterated form exhibits a ~0.1–0.3 ppm upfield shift in ¹H NMR compared to the non-deuterated analog due to deuterium’s lower magnetic moment . Deuteration increases metabolic stability; studies show deuterated drugs can have 2–3x longer half-lives than non-deuterated versions in vivo (generalized from deuterium kinetic isotope effects) .
Structural Variations: 1-(2,6-Difluorophenyl)ethanol (C8H8F2O) has an additional methyl group, increasing steric hindrance and altering reactivity. Its higher molecular weight (158.15 g/mol) impacts solubility and boiling point compared to benzyl alcohol derivatives .
Applications: 2,6-Difluorobenzyl Alcohol is widely used as a precursor in pesticide synthesis (e.g., flufenoxuron) and liquid crystal materials . 1-(2,6-Difluorophenyl)ethanol serves as a chiral building block for asymmetric catalysis in pharmaceutical APIs .
Biological Activity
2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorophenylmethanol, a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. The incorporation of deuterium (d2) enhances the compound's stability and allows for more precise studies in metabolic pathways and pharmacokinetics.
Basic Chemical Data
Property | Value |
---|---|
Molecular Formula | C7H6F2O (deuterated) |
Molecular Weight | Approximately 160.13 g/mol |
CAS Number | 1613439-58-9 |
IUPAC Name | 2,6-Difluorobenzyl alcohol-d2 |
Structure
The structure of this compound features two fluorine atoms attached to the aromatic ring, which may influence its biological activity by altering electronic properties and steric factors. The deuterated hydroxyl group contributes to its stability in biological systems.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : In vitro studies have indicated potential efficacy against certain bacterial strains.
- Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated phenols, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In a recent investigation into the anticancer effects of fluorinated compounds, this compound was tested on human cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via caspase activation pathways .
- Pharmacokinetic Studies : The deuterated form allows for enhanced tracking in metabolic studies. Research demonstrated that deuterium labeling can significantly alter the metabolic stability of compounds, leading to prolonged circulation time in vivo .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
2,4-Difluorophenylmethanol | Moderate | Low | Less effective than its para counterpart |
Fluorinated Phenols | High | Moderate | General class; varies widely |
This compound | High | High | Enhanced stability due to deuteration |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,6-Difluorophenylmethanol-d2 with high isotopic purity?
- Methodological Answer : Deuterated compounds like this compound require controlled deuteration methods, such as catalytic hydrogen-deuterium exchange or reduction of fluorinated precursors using deuterated reagents (e.g., NaBD4). Isotopic purity (>98 atom% D) is critical; NMR (²H or ¹H) and mass spectrometry are used to confirm deuteration efficiency. Ensure inert reaction conditions to avoid proton back-exchange .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/²H NMR : Identify residual protons and confirm deuterium placement.
- 19F NMR : Verify fluorine substituent positions (2,6- vs. other isomers).
- GC-MS/LC-MS : Assess isotopic distribution and rule out side products.
Cross-reference with non-deuterated analogs (e.g., 2,6-Difluorophenylmethanol) to isolate isotopic effects .
Q. What safety protocols are essential for handling deuterated fluorinated alcohols?
- Methodological Answer : Follow guidelines for toxic/flammable organofluorides:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store in airtight containers under inert gas to prevent degradation.
- Dispose of deuterated waste via specialized protocols to avoid environmental isotope contamination .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in catalytic reactions?
- Methodological Answer : Deuterium substitution alters reaction kinetics (e.g., C-D bond cleavage vs. C-H). Design experiments to:
- Compare reaction rates of deuterated/non-deuterated forms in acid-catalyzed esterifications.
- Use computational modeling (DFT) to predict KIEs and validate with experimental Arrhenius plots.
Note: Fluorine’s electron-withdrawing effects may amplify KIEs .
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Reproducibility Check : Replicate studies using identical deuterium purity (>98 atom% D) and solvent systems.
- Controlled Variables : Isolate pH effects by buffering solutions and monitoring decomposition via HPLC.
- Mechanistic Analysis : Probe degradation pathways (e.g., hydrolysis of the methanol group) using isotopic labeling and kinetic studies .
Q. What strategies optimize the use of this compound as a tracer in metabolic studies?
- Methodological Answer :
- Isotopic Dilution Analysis : Spike biological matrices with the deuterated compound and quantify via LC-MS/MS.
- Stability Testing : Validate tracer integrity under physiological conditions (37°C, pH 7.4) over 24–72 hours.
- Cross-Validation : Compare with ¹³C/¹⁵N-labeled analogs to rule out matrix interference .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the solubility of this compound in polar vs. non-polar solvents. How to address this?
- Methodological Answer :
- Systematic Solubility Screen : Test in solvents (e.g., DMSO, hexane, ethanol-d6) using gravimetric or spectrophotometric methods.
- Structural Factors : Fluorine’s electronegativity increases polarity, but deuterium may reduce solubility via altered H-bonding. Compare with non-fluorinated deuterated alcohols (e.g., 2-Phenyl-d5-ethanol ).
Properties
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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